N-Methyl-4,4'-methylenedianiline
Overview
Description
N-Methyl-4,4’-methylenedianiline is an organic compound with the chemical formula CH3NHC6H4CH2C6H4NH2. It is a derivative of 4,4’-methylenedianiline, where one of the amino groups is methylated. This compound is a colorless solid, although commercial samples can appear yellow or brown. It is primarily used as an intermediate in the production of various polymers and resins.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-4,4’-methylenedianiline is synthesized by the methylation of 4,4’-methylenedianiline using formaldehyde. The reaction involves the following steps:
Reactants: 4,4’-methylenedianiline and formaldehyde.
Catalyst: Solid acid catalyst.
Conditions: The reaction is carried out at a temperature range of 70 to 110°C under the protection of an inert gas.
Industrial Production Methods: In industrial settings, the synthesis of N-Methyl-4,4’-methylenedianiline follows similar steps but on a larger scale. The reaction mixture is subjected to centrifugal separation to remove the catalyst, followed by vacuum rectification to obtain the solid product. The final product is purified through recrystallization using ethanol .
Chemical Reactions Analysis
N-Methyl-4,4’-methylenedianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Parent amine (4,4’-methylenedianiline).
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
N-Methyl-4,4’-methylenedianiline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers such as polyamides, polyimides, and polyurethanes.
Biology: Studied for its potential effects on biological systems, including its metabolism and toxicity.
Medicine: Investigated for its potential use in drug development and as a biomarker for exposure to certain chemicals.
Industry: Extensively used in the production of high-performance polymers, epoxy resins, and adhesives.
Mechanism of Action
N-Methyl-4,4’-methylenedianiline can be compared with other similar compounds such as:
4,4’-Methylenedianiline: The parent compound, which lacks the methyl group on the amino nitrogen.
4,4’-Diaminodiphenylmethane: Another derivative with similar structural features but different functional groups.
Bis(4-aminophenyl)methane: A related compound used in similar industrial applications.
Uniqueness: N-Methyl-4,4’-methylenedianiline is unique due to its specific methylation, which can influence its reactivity and interaction with other chemicals. This methylation can also affect its physical properties, such as solubility and melting point .
Comparison with Similar Compounds
- 4,4’-Methylenedianiline
- 4,4’-Diaminodiphenylmethane
- Bis(4-aminophenyl)methane
Properties
IUPAC Name |
4-[[4-(methylamino)phenyl]methyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-16-14-8-4-12(5-9-14)10-11-2-6-13(15)7-3-11/h2-9,16H,10,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAOXXGXJLMFAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181171 | |
Record name | N-Methyl-4,4'-methylenedianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26628-67-1 | |
Record name | 4-(4-Methylaminobenzyl)phenylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26628-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-4,4'-methylenedianiline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026628671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-4,4'-methylenedianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Aminobenzyl)-N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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